3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole
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Overview
Description
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under specific conditionsThe thiadiazole ring is then formed via cyclization reactions involving sulfur and nitrogen sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methoxyethyl)-3-(4-nitrophenyl)-N-[2-oxo-2-(4-phenyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl]prop-2-enamide
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazine derivatives
- 1,2,4-benzothiadiazine-1,1-dioxide compounds
Uniqueness
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-16-6-3-11-13-12(18-14-11)15-5-2-10-9(8-15)4-7-17-10/h4,7H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEFLMXUWSLUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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